molecular formula C26H25FN4O2S B251010 N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea

N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea

Cat. No.: B251010
M. Wt: 476.6 g/mol
InChI Key: QIEGNOFSISJRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorine atom, a piperazine ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzoyl chloride with 4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures .

Chemical Reactions Analysis

N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and benzamide moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25FN4O2S

Molecular Weight

476.6 g/mol

IUPAC Name

3-fluoro-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C26H25FN4O2S/c1-18-5-2-3-8-23(18)25(33)31-15-13-30(14-16-31)22-11-9-21(10-12-22)28-26(34)29-24(32)19-6-4-7-20(27)17-19/h2-12,17H,13-16H2,1H3,(H2,28,29,32,34)

InChI Key

QIEGNOFSISJRQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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